molecular formula C20H19ClNOP B8801272 Phosphonium, (carbamoylmethyl)triphenyl-, chloride CAS No. 25361-54-0

Phosphonium, (carbamoylmethyl)triphenyl-, chloride

Cat. No.: B8801272
CAS No.: 25361-54-0
M. Wt: 355.8 g/mol
InChI Key: CCRXGVYICNOVAM-UHFFFAOYSA-N
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Description

Phosphonium, (carbamoylmethyl)triphenyl-, chloride is an organophosphorus compound with the molecular formula C20H20ClNOP. It is a crystalline powder that is highly soluble in water and is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, (carbamoylmethyl)triphenyl-, chloride can be synthesized through a reaction involving triphenylphosphine and a carbamoyl chloride derivative. One common method involves the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is typically carried out in an anhydrous solvent such as acetone, with the temperature gradually increased to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying to obtain the final crystalline compound .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (carbamoylmethyl)triphenyl-, chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphonium ylides.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide are commonly employed.

Major Products Formed

Scientific Research Applications

Phosphonium, (carbamoylmethyl)triphenyl-, chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphonium, (carbamoylmethyl)triphenyl-, chloride involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

  • (Methoxymethyl)triphenylphosphonium chloride
  • (Bromomethyl)triphenylphosphonium bromide
  • (Ethylmethyl)triphenylphosphonium chloride

Uniqueness

Phosphonium, (carbamoylmethyl)triphenyl-, chloride is unique due to its specific reactivity in the Wittig reaction, which allows for the precise formation of alkenes with fixed double bond positions. This specificity makes it a valuable reagent in organic synthesis compared to other similar compounds .

Properties

CAS No.

25361-54-0

Molecular Formula

C20H19ClNOP

Molecular Weight

355.8 g/mol

IUPAC Name

(2-amino-2-oxoethyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C20H18NOP.ClH/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H-,21,22);1H

InChI Key

CCRXGVYICNOVAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzhydryl 3-[prop-1′E-ene-3′-amide)]-7Z-[(2″-pyridyl)methylidene]-2-cephem-4-carboxylate (11d). Using a procedure similar to that described by S. Trippet, and D. M. Walker, J. Chem. Soc. 3874, 1959, the requisite ylide (carbamoylmethylenetriphenyl-phosphorane) was obtained as follows: A solution of carbamoylmethyltriphenyl-phosphonium chloride (5 g, 14.0 mmol), (itself obtained from chloroacetamide and triphenylphosphine in refluxing nitromethane) in H2O (75 mL) was cooled to 0° C. and a cold (0-5° C.) solution of NaOH (0.56 g in 5 mL H2O) was added in one portion. The resultant mixture was immediately filtered and washed with cold water (75 mL). The collected precipitate was dried under high vacuum to provide carbamoylmethylenetriphenylphosphorane. This ylide was reacted with aldehyde 10 according to the general procedure above to give the title compound; yield: 78%; 1H NMR (CDCl3): δ 5.41 (s, 1H), 5.70 (d, J=15.5 Hz, 1H), 5.95 (s, 1H), 6.84 (s, 1H), 6.87 (s, 1H), 6.96 (s, 1H), 7.23-7.36 (m, 13H), 7.69-7.72 (m, 2H), 8.60 (d, J=4.12 Hz, 1H).
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